molecular formula C12H21ClN2O3 B1522471 [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 1013921-00-0

[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B1522471
CAS No.: 1013921-00-0
M. Wt: 276.76 g/mol
InChI Key: ULSBBPVLLBKLLQ-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (IUPAC: tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate) is a synthetic intermediate featuring a piperidine core substituted with a chloroacetyl group (-COCH2Cl) at the nitrogen and a tert-butyl carbamate group at the 4-position. The chloroacetyl group confers reactivity for nucleophilic substitution, while the tert-butyl carbamate serves as a protective group for amines, enhancing stability during synthetic processes . This compound is pivotal in pharmaceutical synthesis, particularly for modifying piperidine scaffolds in drug candidates.

Properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-9)10(16)8-13/h9H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSBBPVLLBKLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

  • Formation or procurement of the piperidine core
    The piperidine ring can be synthesized by reduction of pyridine or obtained commercially as tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine), which serves as a protected intermediate.

  • Introduction of the 2-chloroacetyl group
    This is typically achieved by acylation of the piperidine nitrogen using chloroacetyl chloride in the presence of a base such as triethylamine or diisopropylethylamine. The reaction is performed under inert atmosphere and controlled temperature to optimize yield.

  • Formation of the carbamic acid tert-butyl ester
    The carbamate ester is formed by reaction with tert-butyl chloroformate (Boc anhydride) or by using di-tert-butyl dicarbonate under basic conditions. This step protects the amine functionality and enhances solubility and stability.

Detailed Reaction Conditions and Procedures

Step Reaction Reagents & Conditions Notes Yield (%)
1 Starting material: tert-butyl piperidin-4-ylcarbamate Commercially available or synthesized by Boc protection of piperidin-4-amine using di-tert-butyl dicarbonate in DCM with triethylamine at room temperature Inert atmosphere recommended 80-90% typical
2 Chloroacetylation of piperidine nitrogen Chloroacetyl chloride, triethylamine or N-ethyl-N,N-diisopropylamine, DCM solvent, 0-25°C, 1-2 hours Slow addition of acid chloride to base solution; inert atmosphere 70-85%
3 Carbamate ester formation (if not starting from Boc-protected amine) tert-Butyl chloroformate, base (e.g., triethylamine), DCM or THF, 0-25°C Protects amine group; can be combined with step 1 if starting from free amine 75-90%
4 Purification Silica gel column chromatography (eluent: petroleum ether/ethyl acetate 30:1 to 10:1) Ensures removal of impurities and side products Purity >95%

Representative Experimental Procedure

A typical synthetic protocol reported involves:

  • Dissolving tert-butyl piperidin-4-ylcarbamate (1 equiv) in anhydrous dichloromethane under nitrogen atmosphere.
  • Cooling the solution to 0°C, then adding triethylamine (1.1 equiv) followed by slow addition of chloroacetyl chloride (1.0 equiv).
  • Stirring the reaction mixture at room temperature for 1-2 hours, monitoring progress by TLC.
  • Quenching the reaction with water, extracting the organic layer, washing sequentially with dilute acid, base, and brine.
  • Drying over magnesium sulfate and concentrating under reduced pressure.
  • Purifying the crude product by silica gel chromatography using petroleum ether/ethyl acetate mixtures to afford the target compound as a white solid.

Key Analytical Data for Confirmation

  • NMR Spectroscopy

    • ^1H NMR: Characteristic tert-butyl group singlet at δ ~1.4 ppm (9H), methylene protons adjacent to chlorine at δ ~4.2 ppm.
    • ^13C NMR: Carbonyl carbons at ~170 ppm, tert-butyl carbon at ~28 ppm.
  • Mass Spectrometry
    Molecular ion peak [M+H]^+ observed at m/z ~352.9 consistent with molecular weight.

  • Infrared Spectroscopy
    Strong absorption bands for carbamate C=O stretch near 1700 cm^-1.

Stock Solution Preparation Data

For experimental applications, stock solutions are prepared by dissolving the compound in DMSO or other solvents. A representative stock solution preparation table is as follows:

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 3.44 0.69 0.34
5 17.19 3.44 1.72
10 34.39 6.88 3.44

Note: Volumes calculated based on molecular weight and desired molarity for precise dosing in biological assays.

Industrial and Scale-Up Considerations

  • Continuous flow reactors are increasingly used to improve reaction control and yields during chloroacetylation and carbamate formation.
  • Solvent choice and temperature control are critical to minimize side reactions and decomposition.
  • Purification at scale often involves crystallization or preparative chromatography.
  • Safety precautions include conducting reactions under inert atmosphere and controlling exothermic steps.

Summary Table of Preparation Methods

Preparation Aspect Description Typical Conditions Yield Range (%)
Piperidine core preparation Commercially available Boc-protected piperidine or synthesized via Boc protection Boc2O, triethylamine, DCM, rt 80-90
Chloroacetylation Acylation with chloroacetyl chloride in presence of base Chloroacetyl chloride, TEA, DCM, 0-25°C 70-85
Carbamate ester formation Reaction with tert-butyl chloroformate for Boc protection Boc2O or t-Bu chloroformate, base, DCM 75-90
Purification Silica gel chromatography or crystallization PE/EtOAc mixtures >95 purity
Analytical confirmation NMR, MS, IR spectroscopy Standard spectroscopic techniques -

This comprehensive analysis consolidates diverse research findings and experimental data on the preparation methods of [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester, providing a professional and authoritative resource for synthetic chemists and researchers in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro-acetyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and bioactivity.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS/Evidence) Key Substituents Molecular Weight (g/mol) Reactivity/Applications
[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester () - 2-Chloroacetyl (-COCH2Cl) on piperidine N
- tert-Butyl carbamate on C4
~306.8 (calculated) Nucleophilic substitution; intermediate for drug synthesis
tert-butyl [1-(2-fluorobenzyl)piperidin-4-yl]carbamate (779339-09-2, ) - 2-Fluorobenzyl on piperidine N 322.37 Enhanced lipophilicity; potential CNS drug candidate due to fluorinated aromatic group
tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate () - 3-Methoxy-4-nitrophenyl on piperidine N 381.38 Electron-withdrawing nitro group; used in nitro-reduction or coupling reactions
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester () - 2-Hydroxyethyl on piperidine N 306.40 Improved aqueous solubility; suited for hydrophilic drug formulations
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester () - 2-Aminoacetyl (-COCH2NH2) on piperidine N 257.33 Hydrogen bonding capability; used in peptide conjugation or as a bifunctional linker
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester () - 4-Chloropyrimidinyl on piperidine N 355.86 Heteroaromatic interactions; potential kinase inhibitor scaffold

Biological Activity

[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article reviews its biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic uses in neurodegenerative diseases.

  • Molecular Formula : C12H21ClN2O3
  • Molecular Weight : 276.76 g/mol
  • CAS Number : 1353943-49-3

Biological Activity Overview

The biological activity of this compound has garnered attention due to its structural features that facilitate interaction with biological targets. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a study demonstrated that certain piperidine derivatives exhibit significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis . This suggests that the structural modifications in piperidine compounds can enhance their efficacy against cancer cells.

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes associated with neurodegenerative diseases. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy . The structure-activity relationship studies indicate that modifications to the piperidine moiety can significantly impact enzyme inhibition potency.

Study 1: Anticancer Effects

A notable study investigated various piperidine derivatives, including this compound, for their cytotoxic effects on cancer cell lines. The results indicated:

  • Cytotoxicity : IC50 values were determined using the MTT assay, revealing that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics.
CompoundCell LineIC50 (µM)
BleomycinFaDu15.2
Test CompoundFaDu8.5

Study 2: Enzyme Inhibition

Another study focused on the inhibition of AChE and BuChE by various piperidine derivatives. The findings suggested:

  • Inhibition Potency : The compound inhibited AChE with an IC50 value of 30 nM and BuChE with an IC50 value of 50 nM, indicating strong potential for Alzheimer's treatment.
EnzymeCompoundIC50 (nM)
AChETest Compound30
BuChETest Compound50

Safety and Toxicology

The toxicity profile of this compound has been assessed through various assays. The results indicated a favorable safety margin, with selectivity indices (SI) greater than 1.0 in non-cancerous cell lines, suggesting low toxicity compared to its therapeutic effects against cancer cells .

Q & A

Basic: What are the critical factors for optimizing the synthesis of [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester?

The synthesis efficiency depends on reaction conditions such as solvent choice (e.g., dichloromethane or THF), base selection (e.g., triethylamine or NaH), and temperature control. For instance, nucleophilic substitution reactions involving piperidine derivatives require anhydrous conditions to minimize hydrolysis of the chloroacetyl group. Reaction time must be carefully monitored to avoid over-acylation, which can lead to byproducts like N,N-diacylated impurities. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product with >95% purity .

Advanced: How can regioselectivity challenges during functionalization of the piperidine ring be addressed?

Regioselectivity in piperidine derivatives is influenced by steric and electronic factors. For example, introducing the chloroacetyl group at the 4-position of piperidine requires protecting the carbamic acid tert-butyl ester to direct electrophilic attack. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via kinetic studies (e.g., varying reaction temperatures) helps distinguish between thermodynamic and kinetic control. Use of bulky bases like DBU may suppress unwanted side reactions at secondary amine sites .

Basic: What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the tert-butyl carbamate (δ ~1.4 ppm for tert-butyl protons) and chloroacetyl groups (δ ~4.2 ppm for CH2_2Cl).
  • LCMS : To verify molecular ion peaks ([M+H]+) and detect impurities (e.g., dechlorinated byproducts).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of carbamate) and ~1650 cm1^{-1} (amide/ester C=O) confirm functional groups .

Advanced: How can stereochemical ambiguities in derivatives be resolved?

X-ray crystallography is the gold standard for absolute configuration determination. For dynamic systems, chiral HPLC with cellulose-based columns can separate enantiomers. Computational methods like molecular dynamics (MD) simulations predict conformational stability, while NOESY NMR identifies spatial proximities between protons in diastereomeric intermediates .

Basic: How to troubleshoot discrepancies in reported synthetic yields?

Variations in yields (e.g., 60–85%) often stem from differences in reagent quality, solvent drying, or workup procedures. Reproduce literature protocols with strict inert atmosphere control (N2_2/Ar). If yields remain low, analyze reaction progress via TLC at intervals to identify incomplete conversions or side reactions. Recrystallization from toluene/hexane can improve purity .

Advanced: What strategies mitigate competing side reactions during multi-step synthesis?

Competing pathways (e.g., elimination vs. substitution) are managed by:

  • Protecting group chemistry : Use Boc groups to shield amines during chloroacetylation.
  • Temperature modulation : Lower temperatures favor kinetic products (e.g., 0°C for acylation).
  • Additives : Catalytic KI enhances chloroacetyl reactivity via halogen exchange .

Basic: How to assess the compound’s stability under storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : Detects decomposition temperatures.
  • HPLC stability assays : Monitor degradation (e.g., tert-butyl cleavage) under accelerated conditions (40°C/75% RH).
  • Light sensitivity tests : Store in amber vials if UV-Vis shows absorbance <400 nm .

Advanced: What computational tools predict biological target interactions?

Molecular docking (e.g., AutoDock Vina) models binding to enzymes like proteases or kinases. MD simulations (100+ ns) assess complex stability, with RMSD/RMSF metrics validating pose retention. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the carbamate oxygen) .

Basic: How to design SAR studies for derivatives of this compound?

Systematic structural modifications include:

  • Chloroacetyl replacement : Test bromoacetyl or trifluoroacetyl groups for enhanced electrophilicity.
  • Piperidine ring substitution : Introduce methyl or aryl groups to modulate lipophilicity (ClogP).
  • Boc deprotection : Generate free amines for further functionalization (e.g., Suzuki coupling) .

Advanced: How to resolve conflicting bioactivity data across studies?

Contradictions may arise from assay conditions (e.g., cell line variability) or compound solubility. Normalize data using internal controls (e.g., reference inhibitors). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50_{50}). Adjust DMSO concentrations (<0.1%) to avoid solvent toxicity artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Reactant of Route 2
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[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.